PF-06726304

Catalog No.
S539198
CAS No.
M.F
C22H21Cl2N3O3
M. Wt
446.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06726304

Product Name

PF-06726304

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

solubility

Soluble in DMSO

Synonyms

PF-06726304; PF 06726304; PF06726304; PF-6726304; PF 6726304; PF6726304.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

The exact mass of the compound 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one is 445.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06726304 is a SAM-competitive inhibitor of Enhancer of Zeste Homolog 2 (EZH2), featuring a distinct pyridone-containing 3,4-dihydroisoquinoline-1(2H)-one scaffold[1]. Engineered to overcome the limitations of early-generation epigenetic probes, it delivers sub-nanomolar affinity for wild-type EZH2 (Ki = 0.7 nM) while maintaining single-digit nanomolar potency against the clinically critical Y641N mutation [1]. For procurement and laboratory management, selecting the acetate salt form of PF-06726304 over the free base or highly lipophilic analogs provides a critical advantage in processability, enabling the reliable preparation of 100 mM stock solutions in standard solvents like DMSO and ethanol . This combination of biochemical potency and optimized solubility makes it a highly pragmatic choice for high-throughput epigenetic screening and rigorous in vivo xenograft modeling.

Substituting PF-06726304 with older or more common in-class EZH2 inhibitors like GSK126 or Tazemetostat frequently compromises assay reproducibility and in vivo study design. GSK126, while highly selective, suffers from exceptionally poor membrane permeability and an oral bioavailability of just 0.19%, strictly necessitating intravenous administration that complicates long-term preclinical dosing [1]. Conversely, while Tazemetostat is a widely used benchmark, its free form exhibits severe aqueous solubility limitations (approximately 3.0 μg/mL), which can lead to precipitation during serial dilutions in in vitro assays [1]. Procuring the acetate salt of PF-06726304 circumvents these handling bottlenecks, offering up to 50.64 mg/mL solubility in DMSO while delivering a 3.5-fold higher biochemical affinity for wild-type EZH2 compared to Tazemetostat[REFS-2, REFS-3].

Sub-Nanomolar Target Affinity vs. Clinical Benchmarks

PF-06726304 demonstrates exceptional SAM-competitive binding, achieving a Ki of 0.7 nM against wild-type EZH2 [1]. In direct comparison, the clinical benchmark Tazemetostat yields a Ki of 2.5 nM, while the widely used probe GSK126 exhibits an IC50 of 9.9 nM [2].

Evidence DimensionWild-Type EZH2 Inhibition (Ki / IC50)
Target Compound DataKi = 0.7 nM
Comparator Or BaselineTazemetostat (Ki = 2.5 nM) and GSK126 (IC50 = 9.9 nM)
Quantified Difference3.5-fold higher affinity than Tazemetostat; >10-fold higher potency than GSK126.
ConditionsCell-free biochemical methyltransferase assay.

Higher intrinsic potency allows researchers to use lower compound concentrations in cellular assays, minimizing off-target effects and reducing the required DMSO vehicle volume.

Maintained Efficacy Against Drug-Resistant Y641N Mutants

A primary failure point for many epigenetic probes is the loss of potency against acquired mutations. PF-06726304 maintains a highly potent Ki of 3.0 nM against the EZH2 Y641N mutation [1]. This ensures consistent H3K27me3 suppression (IC50 = 15 nM) in mutant-bearing cell lines like Karpas-422, where less optimized inhibitors require significantly higher dosing to achieve target engagement [1].

Evidence DimensionMutant EZH2 (Y641N) Inhibition (Ki)
Target Compound DataKi = 3.0 nM
Comparator Or BaselineBaseline loss-of-potency expectation in mutant models
Quantified DifferenceRetains single-digit nanomolar potency (Ki = 3.0 nM) despite the Y641N mutation.
ConditionsBiochemical assay and Karpas-422 cellular H3K27me3 reduction assay.

Procuring a compound with validated mutant potency is essential for laboratories modeling relapsed or refractory diffuse large B-cell lymphoma (DLBCL).

Superior Stock Solution Processability via Acetate Salt Formulation

Epigenetic inhibitors often suffer from extreme lipophilicity, complicating stock preparation. While the free base of Tazemetostat has an aqueous solubility of just ~3.0 μg/mL and the PF-06726304 free base is only sparingly soluble in DMSO (1-10 mg/mL), the PF-06726304 acetate salt achieves a maximum solubility of 50.64 mg/mL (100 mM) in both DMSO and ethanol [REFS-1, REFS-2].

Evidence DimensionMaximum Solubility in DMSO/Ethanol
Target Compound Data100 mM (50.64 mg/mL)
Comparator Or BaselineTazemetostat (~3.0 μg/mL in water) & PF-06726304 Free Base (1-10 mg/mL in DMSO)
Quantified DifferenceAcetate salt provides up to a 10-fold increase in DMSO solubility over the free base form.
ConditionsStandard laboratory stock solution preparation at room temperature.

High solubility prevents compound precipitation during serial dilution, ensuring reproducible dosing and eliminating a major source of assay variability.

High-Throughput Epigenetic Inhibitor Screening

Due to its sub-nanomolar affinity (Ki = 0.7 nM) and excellent DMSO solubility (100 mM), the acetate salt of PF-06726304 is the ideal positive control and benchmark compound for high-throughput biochemical assays evaluating novel SAM-competitive EZH2 inhibitors .

In Vivo Modeling of Y641N-Mutant Lymphomas

For preclinical oncology procurement, PF-06726304 is specifically indicated for xenograft models (such as Karpas-422) where sustained in vivo efficacy against the EZH2 Y641N mutation is required. It achieves robust tumor growth inhibition at 200-300 mg/kg BID without the strict intravenous administration requirements that limit GSK126 [1].

Formulation-Sensitive Cellular Assays

In cell-based assays where high concentrations of DMSO cause solvent toxicity, the high solubility of PF-06726304 acetate allows for the preparation of highly concentrated stock solutions. This minimizes the final vehicle volume required to achieve effective H3K27me3 suppression (IC50 = 15 nM), preserving cell viability [REFS-1, REFS-2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.0959969 g/mol

Monoisotopic Mass

445.0959969 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kung PP, Rui E, Bergqvist S, Bingham P, Braganza J, Collins M, Cui M, Diehl W,

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